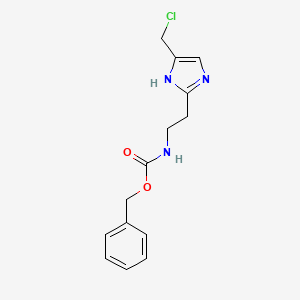
Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate: is an organic compound that features a benzyl group, an imidazole ring, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.
Chloromethylation: The imidazole ring is then chloromethylated using reagents like formaldehyde and hydrochloric acid.
Carbamate Formation: The final step involves the reaction of the chloromethylated imidazole with benzyl carbamate under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The chloromethyl group in Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted imidazoles
- Oxidized or reduced derivatives of the original compound
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules .
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential applications in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals .
Industry:
Mécanisme D'action
The mechanism of action of Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Shares the benzyl and carbamate groups but lacks the imidazole ring.
2-(Chloromethyl)-1H-imidazole: Contains the imidazole ring and chloromethyl group but lacks the benzyl carbamate moiety.
Uniqueness: Benzyl (2-(4-(chloromethyl)-1H-imidazol-2-yl)ethyl)carbamate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H16ClN3O2 |
|---|---|
Poids moléculaire |
293.75 g/mol |
Nom IUPAC |
benzyl N-[2-[5-(chloromethyl)-1H-imidazol-2-yl]ethyl]carbamate |
InChI |
InChI=1S/C14H16ClN3O2/c15-8-12-9-17-13(18-12)6-7-16-14(19)20-10-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2,(H,16,19)(H,17,18) |
Clé InChI |
JHYJYFIGDXAFJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(N2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















